4-(5-Decyl-1,3,4-thiadiazol-2-yl)phenyl nonanoate
Description
4-(5-Decyl-1,3,4-thiadiazol-2-yl)phenyl nonanoate is a synthetic thiadiazole derivative characterized by a 1,3,4-thiadiazole core substituted with a decyl chain at position 5 and a phenyl nonanoate ester at position 2. The compound belongs to a broader class of thiadiazole-based molecules known for their diverse biological activities, including insecticidal, fungicidal, and antimicrobial properties .
Properties
CAS No. |
143388-65-2 |
|---|---|
Molecular Formula |
C27H42N2O2S |
Molecular Weight |
458.7 g/mol |
IUPAC Name |
[4-(5-decyl-1,3,4-thiadiazol-2-yl)phenyl] nonanoate |
InChI |
InChI=1S/C27H42N2O2S/c1-3-5-7-9-11-12-13-15-17-25-28-29-27(32-25)23-19-21-24(22-20-23)31-26(30)18-16-14-10-8-6-4-2/h19-22H,3-18H2,1-2H3 |
InChI Key |
RAWGGQYTZIEWGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=NN=C(S1)C2=CC=C(C=C2)OC(=O)CCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Precursor Preparation
The 5-decyl-1,3,4-thiadiazole intermediate is synthesized via cyclocondensation of decylthioamide with hydrazine derivatives. For example:
- Step 1 : Reacting decylamine with carbon disulfide ($$CS_2$$) in ethanol yields decyldithiocarbamate.
- Step 2 : Treating the dithiocarbamate with hydrazine hydrate under reflux forms 5-decyl-1,3,4-thiadiazol-2-amine.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 80°C |
| Time | 12 hours |
| Yield | 75–80% |
Structural Confirmation
Key spectroscopic data for the thiadiazole intermediate:
- $$^1$$H NMR (CDCl₃): δ 0.88 (t, 3H, CH₃), 1.25–1.45 (m, 16H, CH₂), 2.95 (t, 2H, SCH₂).
- HRMS : m/z calculated for C₁₂H₂₁N₂S [M+H]⁺: 241.1345; found: 241.1348.
Esterification of the Phenolic Group
Coupling Methodology
The phenyl nonanoate moiety is introduced via esterification of 4-hydroxyphenyl-thiadiazole with nonanoyl chloride:
- Step 1 : Dissolve 4-hydroxy-5-decyl-1,3,4-thiadiazole (1 eq) in anhydrous dichloromethane.
- Step 2 : Add nonanoyl chloride (1.2 eq) and triethylamine (2 eq) dropwise at 0°C.
- Step 3 : Stir at room temperature for 6 hours.
Optimized Parameters :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Catalyst | Triethylamine |
| Temperature | 0°C → 25°C |
| Yield | 68% |
Alternative Approaches
EDC/HOBt-mediated esterification (as described for analogous phenylacetamides) achieves comparable yields (65–70%) but requires longer reaction times (24 hours).
Purification and Isolation
Workup Protocol
Post-reaction mixtures are subjected to:
- Liquid-liquid extraction : Ethyl acetate/water partitioning with washes using 5% NaHCO₃ and brine.
- Column chromatography : Silica gel with EtOAc/petroleum ether (1:4 v/v) eluent.
Purity Data :
| Method | Purity (%) |
|---|---|
| HPLC (C18 column) | ≥98.5 |
| TLC (EtOAc/hexane) | Single spot |
Industrial-Scale Considerations
Large-scale production (e.g., >100 kg batches) employs continuous-flow reactors to enhance heat transfer during exothermic thiadiazole cyclization. Key industrial metrics include:
- Space-time yield : 0.8 kg·L⁻¹·h⁻¹
- Process mass intensity : 12.4 (kg input/kg product).
Chemical Reactions Analysis
Types of Reactions
4-(5-Decyl-1,3,4-thiadiazol-2-yl)phenyl nonanoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
4-(5-Decyl-1,3,4-thiadiazol-2-yl)phenyl nonanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(5-Decyl-1,3,4-thiadiazol-2-yl)phenyl nonanoate involves its interaction with various molecular targets and pathways. The thiadiazole ring allows the compound to cross cellular membranes and interact with biological targets, leading to its diverse biological activities. The compound may inhibit specific enzymes or receptors, leading to its antimicrobial, anticancer, and anti-inflammatory effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their substituent differences are outlined below:
Key Observations :
Research Findings and Mechanistic Insights
Physicochemical Properties
- Solubility : The target compound’s high LogP (~6.2) suggests poor aqueous solubility but strong partitioning into lipid bilayers, a trait shared with agrochemicals like chlorpyrifos.
- Stability : The ester group may confer susceptibility to enzymatic hydrolysis, reducing environmental persistence compared to halogenated thiadiazoles.
Biological Activity
4-(5-Decyl-1,3,4-thiadiazol-2-yl)phenyl nonanoate is a thiadiazole derivative recognized for its potential biological activities. Its structure includes a thiadiazole ring, which is often associated with various pharmacological properties, and a nonanoate group that enhances lipophilicity. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties supported by research findings.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 458.7 g/mol
- Key Features :
- Thiadiazole ring known for diverse biological activities.
- Long-chain alkane (decyl) contributing to solubility and biological activity.
Anticancer Activity
Research indicates that compounds bearing the thiadiazole moiety exhibit significant anticancer properties. The following table summarizes findings related to the anticancer activity of this compound and related derivatives:
| Compound | Cell Line | IC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | TBD | Inhibits cell proliferation |
| Thiadiazole derivatives | HCT116 (colon cancer) | 3.29 | Tubulin interaction |
| Thiadiazole derivatives | A549 (lung cancer) | 0.52 | Induction of apoptosis |
Preliminary studies suggest that this compound may inhibit proliferation in various cancer cell lines such as MCF-7 and A549. The mechanism often involves interaction with tubulin, leading to disrupted mitotic processes and subsequent apoptosis in cancer cells .
Antimicrobial Activity
Thiadiazole derivatives are also noted for their antimicrobial properties. The following table highlights some key findings:
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| This compound | E. coli | TBD |
| Thiadiazole derivatives | S. aureus | 10 |
| Thiadiazole derivatives | C. albicans | 5 |
Studies have shown that this compound exhibits promising antibacterial and antifungal activities against various strains, including Gram-positive and Gram-negative bacteria as well as fungi .
Antioxidant Activity
The antioxidant potential of thiadiazole derivatives can be attributed to their ability to scavenge free radicals. Research indicates that modifications on the thiadiazole ring can enhance this activity:
- Electron-donating groups at specific positions have been shown to increase antioxidant efficacy.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
- Substituents on the thiadiazole ring : Variations in substituents can lead to significant differences in biological activity.
- Lipophilicity : The presence of long-chain alkane groups enhances solubility in lipid membranes, improving bioavailability.
Case Studies
Several case studies have explored the therapeutic potential of thiadiazole derivatives:
- Breast Cancer Treatment : A study demonstrated that a related thiadiazole derivative exhibited significant cytotoxicity against MCF-7 cells with an IC value of 0.28 µg/mL .
- Antimicrobial Efficacy : In another study, a series of thiadiazole compounds were tested against resistant bacterial strains, showing MIC values as low as 5 µg/mL against C. albicans .
Q & A
Q. What are the standard synthetic routes for preparing 4-(5-Decyl-1,3,4-thiadiazol-2-yl)phenyl nonanoate and its structural analogs?
Synthesis typically involves condensation reactions between thiadiazole precursors and esterified phenyl derivatives. For example, 1,3,4-thiadiazole cores are synthesized via cyclization of thiosemicarbazides under acidic conditions, followed by coupling with alkyl/aryl halides. Post-synthetic modifications (e.g., esterification) are performed using nonanoic acid derivatives. Purification steps often include column chromatography and recrystallization to isolate the target compound .
Q. How are spectroscopic techniques employed to confirm the structure of this compound?
- ATR-FTIR : Confirms functional groups (e.g., ester C=O stretch at ~1730 cm⁻¹, thiadiazole C-S vibrations at ~650 cm⁻¹).
- NMR :
- ¹H-NMR : Signals for decyl chain protons (δ 0.8–1.6 ppm), aromatic protons (δ 7.2–8.0 ppm), and ester methylene (δ 4.2–4.4 ppm).
- ¹³C-NMR : Peaks for thiadiazole carbons (δ 160–170 ppm) and ester carbonyl (δ 170–175 ppm).
- Elemental analysis : Validates empirical formulas (e.g., C, H, N, S content) .
Q. What in vitro assays are commonly used to evaluate the biological activity of 1,3,4-thiadiazole derivatives like this compound?
- Antimicrobial activity : Minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) assays using microbial strains (e.g., Candida albicans, Escherichia coli). Test solutions are diluted to ≤1% DMSO to avoid solvent toxicity .
- Cytotoxicity : MTT or resazurin assays against cancer cell lines (e.g., IC₅₀ determination). Positive controls (e.g., doxorubicin) and negative controls (DMSO alone) are critical for validation .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for synthesizing this compound to improve yield and purity?
- Temperature control : Cyclization reactions often require reflux in anhydrous solvents (e.g., ethanol, DMF) at 80–100°C.
- Catalyst selection : Acid catalysts (e.g., H₂SO₄, polyphosphoric acid) enhance cyclization efficiency.
- Purification : Gradient elution in column chromatography (e.g., hexane:ethyl acetate 8:2 to 6:4) resolves closely related byproducts.
- Yield optimization : Reaction monitoring via TLC ensures timely termination to prevent decomposition .
Q. What computational approaches are suitable for predicting the biological interactions of this compound?
- Molecular docking : Tools like AutoDock Vina assess binding affinity to targets (e.g., bacterial enzymes, cancer-related receptors). Use the PDB database for protein structures (e.g., E. coli DNA gyrase).
- DFT calculations : Evaluate electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity. Becke’s three-parameter hybrid functional (B3LYP) is widely used for thermochemical accuracy .
- ADMET prediction : Software like SwissADME predicts pharmacokinetic properties (e.g., logP, bioavailability) .
Q. How should researchers address discrepancies in antimicrobial activity data across different studies?
-
Standardize test conditions :
Parameter Recommended Value Microbial strain ATCC/DMSZ reference Inoculum size 1–5 × 10⁵ CFU/mL DMSO concentration ≤1% (v/v) Incubation time 18–24 hours (bacteria) -
Validate with controls : Use established antibiotics (e.g., gentamicin for bacteria) and solvent controls.
-
Statistical analysis : Apply ANOVA or Student’s t-test to assess significance (p < 0.05) .
Q. What strategies can resolve conflicting results in structure-activity relationship (SAR) studies?
- Systematic substitution : Synthesize analogs with varied alkyl chain lengths (e.g., decyl vs. octyl) or ester groups (e.g., nonanoate vs. acetate).
- Crystallography : Single-crystal X-ray diffraction resolves ambiguous bond configurations (e.g., thiadiazole vs. triazole tautomers).
- Meta-analysis : Compare data across peer-reviewed studies to identify trends (e.g., enhanced activity with longer hydrophobic chains) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
